molecular formula C12H19N3O3S B14502997 Nonanamide, N-(5-nitro-2-thiazolyl)- CAS No. 64724-79-4

Nonanamide, N-(5-nitro-2-thiazolyl)-

Cat. No.: B14502997
CAS No.: 64724-79-4
M. Wt: 285.36 g/mol
InChI Key: JDQCWELBRCXQMB-UHFFFAOYSA-N
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Description

Nonanamide, N-(5-nitro-2-thiazolyl)- is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonanamide, N-(5-nitro-2-thiazolyl)- typically involves the reaction of nonanoic acid with 5-nitro-2-thiazolamine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Nonanamide, N-(5-nitro-2-thiazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Nonanamide, N-(5-nitro-2-thiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Nonanamide, N-(5-nitro-2-thiazolyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can disrupt essential biological processes, leading to the compound’s antimicrobial and antiparasitic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonanamide, N-(5-nitro-2-thiazolyl)- is unique due to its specific structure and the presence of the nonanamide group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

64724-79-4

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)nonanamide

InChI

InChI=1S/C12H19N3O3S/c1-2-3-4-5-6-7-8-10(16)14-12-13-9-11(19-12)15(17)18/h9H,2-8H2,1H3,(H,13,14,16)

InChI Key

JDQCWELBRCXQMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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